1-(2-chloro-6-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
This compound is a complex organic molecule that includes several functional groups and rings, including a benzyl group, a purine ring, and a triazine ring. These types of compounds are often found in pharmaceuticals and could have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require more specific information or computational modeling .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the purine and triazine rings might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar and nonpolar groups, and its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
Synthesis and Structural Analysis The chemical synthesis and structural characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione have been reported, providing insights into their molecular structure and potential applications in various fields, including medicinal chemistry (Hwang et al., 2017).
Antiviral Activity Compounds structurally similar to the one have been synthesized and evaluated for their antiviral activity. These include the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues, which have demonstrated moderate activity against certain viruses in tissue culture, highlighting their potential as antiviral agents (Kim et al., 1978).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O2/c1-9-10(2)26-14-15(23(3)18(28)24(4)16(14)27)21-17(26)25(22-9)8-11-12(19)6-5-7-13(11)20/h5-7,10H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGERBLOSATVRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC4=C(C=CC=C4Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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